molecular formula C12H14N2O3 B12324582 Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate

Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate

Cat. No.: B12324582
M. Wt: 234.25 g/mol
InChI Key: LXSYCOKNUBLDNJ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring fused with a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrolidine precursors. One common method involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through techniques such as flash chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted pyridine derivatives. These products can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate stands out due to its unique combination of a pyrrolidine ring and a pyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and the development of novel therapeutic agents .

Properties

IUPAC Name

methyl 1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-10(15)6-9(12(16)17-2)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSYCOKNUBLDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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